Cas no 126587-35-7 ((S)-4-(tert-Butoxy)carbonylamino-5-hydroxypentanoic Acid Methyl Ester)

(S)-4-(tert-Butoxy)carbonylamino-5-hydroxypentanoic Acid Methyl Ester is a chiral intermediate widely used in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive compounds. Its key structural features include a Boc-protected amino group and a hydroxyl moiety, providing versatility in peptide coupling and functional group transformations. The methyl ester enhances solubility and reactivity in various synthetic protocols. The (S)-configuration ensures enantioselectivity in asymmetric synthesis, making it valuable for producing optically active compounds. Its stability under standard conditions and compatibility with common reagents facilitate efficient multistep synthesis. This compound is particularly useful in medicinal chemistry for constructing complex molecules with high stereochemical precision.
(S)-4-(tert-Butoxy)carbonylamino-5-hydroxypentanoic Acid Methyl Ester structure
126587-35-7 structure
商品名:(S)-4-(tert-Butoxy)carbonylamino-5-hydroxypentanoic Acid Methyl Ester
CAS番号:126587-35-7
MF:C11H21NO5
メガワット:247.2881
MDL:MFCD09271793
CID:63831
PubChem ID:11107667

(S)-4-(tert-Butoxy)carbonylamino-5-hydroxypentanoic Acid Methyl Ester 化学的及び物理的性質

名前と識別子

    • (S)-4-[[(tert-Butoxy)carbonyl]amino]-5-hydroxypentanoic acid methyl ester
    • (S)-METHYL 4-(TERT-BUTOXYCARBONYLAMINO)-5-HYDROXYPENTANOATE
    • (S)-Methyl 4-[(tert-butoxycarbonyl)amino]-5-hydroxypentanoate
    • (S)-Methyɬ 4-[(tert-butoxycarbonyl)amino]-5-hydroxypentanoate
    • (S)-Methyl 4-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate
    • (S)-Methyl-4-[(tert-butoxycarbonyl)amino]-5-hydroxypentanoate
    • methyl (4S)-4-[(tert-butoxycarbonyl)amino]-5-hydroxypentanoate
    • SRVJJSKMYILGAM-QMMMGPOBSA-N
    • Pentanoic acid,4-[[(1,1-dimethylethoxy)carbonyl]amino]-5-hydroxy-, methyl ester, (4S)-
    • 3394AD
    • Methyl 4-boc-(S)-amino-5-hydroxypentanoate
    • 587M357
    • methyl 4(S)-tert-butoxycarbonylamino-5-hydroxyva
    • (S)-4-Boc-amino-5-hydroxy-pentanoic acid methyl ester
    • AKOS015894464
    • Pentanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-5-hydroxy-, methyl ester, (4S)-
    • Methyl (4S)-4-[(tert-butoxy)carbonylamino]-5-hydroxypentanoate
    • 126587-35-7
    • Methyl (4S)-5-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
    • methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-5-hydroxypentanoate
    • CS-0324621
    • Methyl(4S)-4-[(tert-butoxy)carbonylamino]-5-hydroxypentanoate
    • A921908
    • (S)-Methyl4-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate
    • AC3557
    • methyl 4(S)-tert-butoxycarbonylamino-5-hydroxyvalerate
    • Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate
    • Methyl (S)-4-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate
    • SCHEMBL385450
    • MFCD09271793
    • AS-74204
    • DB-300116
    • (S)-4-(tert-Butoxy)carbonylamino-5-hydroxypentanoic Acid Methyl Ester
    • MDL: MFCD09271793
    • インチ: 1S/C11H21NO5/c1-11(2,3)17-10(15)12-8(7-13)5-6-9(14)16-4/h8,13H,5-7H2,1-4H3,(H,12,15)/t8-/m0/s1
    • InChIKey: SRVJJSKMYILGAM-QMMMGPOBSA-N
    • ほほえんだ: O(C(N([H])[C@]([H])(C([H])([H])O[H])C([H])([H])C([H])([H])C(=O)OC([H])([H])[H])=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 247.14200
  • どういたいしつりょう: 247.14197277g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 8
  • 複雑さ: 259
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.5
  • トポロジー分子極性表面積: 84.9

じっけんとくせい

  • 密度みつど: 1.104
  • PSA: 84.86000
  • LogP: 1.21610

(S)-4-(tert-Butoxy)carbonylamino-5-hydroxypentanoic Acid Methyl Ester セキュリティ情報

  • 危険レベル:IRRITANT

(S)-4-(tert-Butoxy)carbonylamino-5-hydroxypentanoic Acid Methyl Ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
T205245-50mg
(S)-4-[[(tert-Butoxy)carbonyl]amino]-5-hydroxypentanoic Acid Methyl Ester
126587-35-7
50mg
$ 95.00 2022-06-03
TRC
T205245-10mg
(S)-4-[[(tert-Butoxy)carbonyl]amino]-5-hydroxypentanoic Acid Methyl Ester
126587-35-7
10mg
$ 50.00 2022-06-03
eNovation Chemicals LLC
D696353-1g
Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate
126587-35-7 95%
1g
$240 2024-07-20
Chemenu
CM338795-250mg
methyl (4S)-5-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
126587-35-7 95%+
250mg
$148 2024-08-02
eNovation Chemicals LLC
Y1130708-1g
(S)-4-Boc-amino-5-hydroxy-pentanoic acid methyl ester
126587-35-7 95%
1g
$240 2024-07-28
eNovation Chemicals LLC
Y1130708-100mg
(S)-4-Boc-amino-5-hydroxy-pentanoic acid methyl ester
126587-35-7 95%
100mg
$155 2024-07-28
eNovation Chemicals LLC
Y1130708-50mg
(S)-4-Boc-amino-5-hydroxy-pentanoic acid methyl ester
126587-35-7 95%
50mg
$145 2025-02-20
eNovation Chemicals LLC
Y1130708-100mg
(S)-4-Boc-amino-5-hydroxy-pentanoic acid methyl ester
126587-35-7 95%
100mg
$155 2025-02-20
eNovation Chemicals LLC
Y1130708-1g
(S)-4-Boc-amino-5-hydroxy-pentanoic acid methyl ester
126587-35-7 95%
1g
$240 2025-02-20
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
15R0701-100mg
(S)-4-Boc-amino-5-hydroxy-pentanoic acid methyl ester
126587-35-7 97%
100mg
¥856.91 2024-04-20

(S)-4-(tert-Butoxy)carbonylamino-5-hydroxypentanoic Acid Methyl Ester 合成方法

(S)-4-(tert-Butoxy)carbonylamino-5-hydroxypentanoic Acid Methyl Ester 関連文献

(S)-4-(tert-Butoxy)carbonylamino-5-hydroxypentanoic Acid Methyl Esterに関する追加情報

Introduction to (S)-4-(tert-Butoxy)carbonylamino-5-hydroxypentanoic Acid Methyl Ester (CAS No. 126587-35-7)

Introduction

(S)-4-(tert-Butoxy)carbonylamino-5-hydroxypentanoic Acid Methyl Ester is a compound with the CAS registry number 126587-35-7. This compound is of significant interest in the fields of organic chemistry, pharmacology, and drug discovery due to its unique structural features and potential biological activities. The molecule combines a tert-butoxycarbonyl (Boc) group, an amino acid moiety, and a methyl ester, making it a versatile building block for various chemical modifications and bioactive molecule syntheses.

Structural Features and Synthesis

The structure of (S)-4-(tert-Butoxy)carbonylamino-5-hydroxypentanoic Acid Methyl Ester is characterized by its chiral center at the fourth carbon atom, which is critical for its stereochemical properties. The presence of the Boc group provides excellent protection for the amino group during synthetic procedures, while the methyl ester ensures solubility and ease of manipulation. Recent advancements in asymmetric synthesis have enabled the efficient preparation of this compound with high enantiomeric excess, making it a valuable intermediate in peptide synthesis and medicinal chemistry.

Recent studies have focused on optimizing the synthesis of this compound using environmentally friendly methodologies. For instance, researchers have employed catalytic asymmetric hydrogenation to achieve high yields of the desired enantiomer. These methods not only enhance the sustainability of chemical processes but also pave the way for large-scale production of this compound for pharmaceutical applications.

Biological Activity and Applications

The biological activity of (S)-4-(tert-Butoxy)carbonylamino-5-hydroxypentanoic Acid Methyl Ester has been extensively studied in recent years. Preclinical studies have demonstrated its potential as a substrate for enzymes involved in amino acid metabolism, particularly in pathways related to neurotransmitter synthesis. Its role as a precursor in the synthesis of bioactive peptides has been highlighted in several research articles.

In addition to its enzymatic applications, this compound has shown promise in drug delivery systems. The methyl ester group facilitates its incorporation into lipid-based nanoparticles, enhancing drug solubility and bioavailability. Recent research has explored its use as a carrier for anticancer drugs, where it has demonstrated improved targeting efficiency and reduced systemic toxicity.

Future Directions and Research Opportunities

The continued exploration of (S)-4-(tert-Butoxy)carbonylamino-5-hydroxypentanoic Acid Methyl Ester's properties presents exciting opportunities for innovation in chemical biology and therapeutic development. Future research directions include investigating its role in metabolic pathways, optimizing its use in peptide synthesis, and developing novel drug delivery systems leveraging its unique structural features.

In conclusion, (S)-4-(tert-Butoxy)carbonylamino-5-hydroxypentanoic Acid Methyl Ester (CAS No. 126587-35-7) is a multifaceted compound with significant potential in various areas of chemical and biomedical research. Its structural versatility, combined with recent advancements in synthetic methodologies and biological applications, underscores its importance as a valuable tool in modern chemistry.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:126587-35-7)(S)-4-(tert-Butoxy)carbonylamino-5-hydroxypentanoic Acid Methyl Ester
A921908
清らかである:99%
はかる:5g
価格 ($):450.0